5-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride
CAS No.: 1401555-72-3
Cat. No.: VC5815115
Molecular Formula: C6H8ClNO2S
Molecular Weight: 193.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1401555-72-3 |
|---|---|
| Molecular Formula | C6H8ClNO2S |
| Molecular Weight | 193.65 |
| IUPAC Name | 5-(aminomethyl)thiophene-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H7NO2S.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h1-2H,3,7H2,(H,8,9);1H |
| Standard InChI Key | NEYRDYBEEBKYIF-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1)C(=O)O)CN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride belongs to the class of monosubstituted thiophene derivatives. Its structure comprises a five-membered thiophene ring with two functional groups:
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A carboxylic acid moiety at the 2-position
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An aminomethyl (-CH2NH2) group at the 5-position, stabilized as a hydrochloride salt.
The molecular formula is C6H8ClNO2S, with a molecular weight of 193.65 g/mol. The IUPAC name is 5-(aminomethyl)thiophene-2-carboxylic acid; hydrochloride, and its SMILES notation is C1=C(SC(=C1)C(=O)O)CN.Cl.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 1401555-72-3 |
| Molecular Formula | C6H8ClNO2S |
| Molecular Weight | 193.65 g/mol |
| IUPAC Name | 5-(aminomethyl)thiophene-2-carboxylic acid; hydrochloride |
| SMILES | C1=C(SC(=C1)C(=O)O)CN.Cl |
Synthesis and Manufacturing Processes
Industrial Considerations
Key challenges in large-scale production include:
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Temperature Control: Maintaining reactions below 30°C to prevent decomposition of sensitive intermediates .
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Purification: Recrystallization from ethanol/water mixtures (3:1 v/v) to achieve >95% purity .
Physicochemical Properties
Stability and Solubility
As a hydrochloride salt, the compound exhibits enhanced stability compared to free-base amines. While solubility data remain unpublished, structural analogs suggest:
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Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF)
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Limited solubility in nonpolar solvents like hexane.
Spectroscopic Characteristics
Predicted spectral features based on molecular structure:
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IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~2500-3300 cm⁻¹ (NH3+Cl⁻ vibrations)
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NMR:
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¹H: δ 3.8–4.2 ppm (aminomethyl CH2), δ 7.2–7.5 ppm (thiophene protons)
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¹³C: δ 165–170 ppm (carboxylic acid C=O).
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| Property | 5-(Aminomethyl)thiophene-2-carboxylic acid HCl | 4-(Aminomethyl)thiophene-2-carboxylic acid HCl |
|---|---|---|
| CAS Number | 1401555-72-3 | 2375258-82-3 |
| Antibacterial Efficacy | Moderate (Gram-positive) | Low |
| Solubility Profile | Polar solvents | Similar |
Industrial and Research Applications
Pharmaceutical Development
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Prodrug Synthesis: The carboxylic acid group enables conjugation with alcohols or amines to improve bioavailability.
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Metal Chelators: Potential use in heavy metal poisoning treatments due to thiophene's sulfur atom and amine group.
Materials Science
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Conductive Polymers: Thiophene cores are integral to organic semiconductors; the aminomethyl group could facilitate doping processes.
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